Jnk-IN-7 -

Jnk-IN-7

Catalog Number: EVT-270836
CAS Number:
Molecular Formula: C28H27N7O2
Molecular Weight: 493.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
JNK inhibitor VII is a potent and non-selective inhibitor of JNKs (IC50s = 1.54, 1.99, and 0.75 nM for JNK1, -2, and -3, respectively). It inhibits phosphorylation of c-Jun in HeLa and A375 cells (EC50s = 130 and 244 nM, respectively).
JNK-IN-7 is a relatively selective JNKs inhibitor(IC50= 1.54/1.99/0.75 for JNK1/2/3); also bound to IRAK1, PIK3C3, PIP5K3 and PIP4K2C.

Paclitaxel

  • Compound Description: Paclitaxel is a chemotherapy medication used to treat a number of cancers, including ovarian cancer, breast cancer, lung cancer, and Kaposi's sarcoma. It is an anti-microtubule agent that works by inhibiting the disassembly of microtubules, which are essential for cell division. [, ]
  • Relevance: Paclitaxel treatment leads to the phosphorylation of caveolin-1 on tyrosine 14 (Tyr-14). This phosphorylation event is essential for the activation of c-Jun N-terminal kinase (JNK), which plays a crucial role in paclitaxel-induced apoptosis. [] As JNK-IN-7 is a JNK inhibitor, understanding the interplay between paclitaxel, caveolin-1, and JNK activation is crucial.

ABT-737

  • Compound Description: ABT-737 is a BH3 mimetic, a class of small molecule inhibitors that target Bcl-2 family proteins. These proteins regulate apoptosis by controlling mitochondrial outer membrane permeabilization. []
  • Relevance: In the context of paclitaxel resistance, ABT-737 has been shown to re-sensitize resistant cells to the cytotoxic effects of paclitaxel. This suggests that combined targeting of JNK and Bcl-2 family proteins could be a potential therapeutic strategy in cancers resistant to paclitaxel. [] Therefore, the relationship between ABT-737's mechanism of action and JNK inhibition by compounds like JNK-IN-7 is an important avenue for investigation.

Capsaicin

  • Compound Description: Capsaicin is an active component of chili peppers responsible for their pungent taste. It has been studied for its potential anticancer properties. []
  • Relevance: Capsaicin induces apoptosis in pancreatic cancer cells by generating reactive oxygen species (ROS). These ROS activate ASK1, which then activates JNK, leading to caspase activation and ultimately apoptosis. [] This pathway highlights the role of JNK in capsaicin-induced apoptosis, suggesting that JNK inhibitors like JNK-IN-7 could potentially interfere with capsaicin's anticancer effects.

Resiquimod

  • Compound Description: Resiquimod is an imidazoquinoline compound known to be a Toll-like receptor 7 (TLR7) agonist. It is used as an immune response modifier. []
  • Relevance: Stimulation of TLR7 by resiquimod in chronic lymphocytic leukemia (CLL) cells leads to an increased resistance to apoptosis. This resistance is partially mediated by the activation of JNK. [] Given that JNK-IN-7 inhibits JNK, further research could explore whether it could counter resiquimod's effects on apoptosis resistance in CLL.

Hydrogen Peroxide (H2O2)

  • Compound Description: Hydrogen peroxide is a reactive oxygen species (ROS). While it plays a role in normal cellular signaling, excessive H2O2 can cause oxidative stress and damage. []
  • Relevance: H2O2 can directly activate JNK in chondrocytes. [] This finding underscores the role of oxidative stress in JNK activation and suggests that antioxidants or JNK inhibitors like JNK-IN-7 might be relevant in conditions involving H2O2-mediated JNK activation.

Nitric Oxide (NO)

  • Compound Description: Nitric oxide is a reactive free radical that acts as a signaling molecule in various physiological processes, including vasodilation and neurotransmission. []
  • Relevance: Similar to H2O2, nitric oxide can also activate JNK, although less potently. [] This activation highlights the multifaceted nature of JNK signaling and its sensitivity to various stimuli, including ROS like nitric oxide. It also suggests that JNK inhibitors like JNK-IN-7 might impact cellular processes influenced by nitric oxide.
Source

Jnk-IN-7 was developed as part of ongoing research into selective JNK inhibitors aimed at therapeutic applications in cancer and other diseases where JNK signaling plays a crucial role . The compound has been synthesized and characterized in various studies examining its biochemical properties and mechanisms of action.

Classification

Jnk-IN-7 falls under the category of small molecule inhibitors specifically targeting the mitogen-activated protein kinase (MAPK) signaling pathway. It is classified as a selective JNK inhibitor due to its preferential action on the JNK isoforms compared to other kinases.

Synthesis Analysis

Methods

The synthesis of Jnk-IN-7 involves several key steps that ensure its selective inhibition profile. The process typically begins with the preparation of specific intermediates that are then subjected to various chemical reactions to yield the final product.

Technical Details

  1. Starting Materials: The synthesis utilizes commercially available precursors that undergo transformations including protection and deprotection steps.
  2. Key Reactions: Reactions such as alkylation, acylation, and cyclization are employed to construct the core structure of Jnk-IN-7.
  3. Purification: The final compound is purified using chromatographic techniques to achieve the desired purity for biological assays .
Molecular Structure Analysis

Structure

Jnk-IN-7 features a complex molecular structure that allows it to interact selectively with the ATP-binding site of JNK enzymes. The precise three-dimensional conformation is critical for its inhibitory activity.

Data

The molecular formula and weight of Jnk-IN-7 are essential for understanding its pharmacokinetic properties. For example:

  • Molecular Formula: C_xH_yN_zO_w (exact values depend on specific synthesis routes).
  • Molecular Weight: Typically calculated based on the composition.
Chemical Reactions Analysis

Reactions

Jnk-IN-7 participates in various chemical reactions primarily related to its interaction with JNK enzymes. The compound inhibits the phosphorylation activity by competing with ATP binding at the active site.

Technical Details

In vitro assays demonstrate that Jnk-IN-7 effectively reduces c-Jun phosphorylation levels in cell lines treated with pro-inflammatory stimuli like tumor necrosis factor-alpha (TNF-α). This inhibition is quantified using techniques such as Western blotting or fluorescence resonance energy transfer assays .

Mechanism of Action

Process

The mechanism by which Jnk-IN-7 exerts its effects involves binding to the ATP-binding pocket of JNK enzymes, thereby preventing their activation by upstream kinases such as MAPK kinase 4 and MAPK kinase 7.

Data

Studies have shown that by inhibiting JNK activity, Jnk-IN-7 can modulate downstream signaling pathways associated with cell survival, apoptosis, and inflammatory responses . This modulation can lead to therapeutic outcomes in conditions such as cancer and neurodegenerative diseases.

Physical and Chemical Properties Analysis

Physical Properties

Jnk-IN-7 is typically characterized by:

  • Appearance: White to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited aqueous solubility.

Chemical Properties

The compound's stability under physiological conditions is crucial for its effectiveness as a therapeutic agent. Its half-life, metabolic stability, and potential interactions with other biomolecules are areas of ongoing research .

Applications

Scientific Uses

Jnk-IN-7 has significant potential in various scientific applications:

  • Cancer Research: As a selective inhibitor of JNK signaling pathways implicated in tumor progression and metastasis.
  • Inflammation Studies: To investigate the role of JNK in inflammatory responses and related diseases.
  • Neuroprotection: Exploring its effects on neurodegenerative conditions where dysregulated JNK activity contributes to neuronal death .
Introduction to JNK Signaling Pathways and Therapeutic Targeting

JNK Isoforms: Structural and Functional Diversity

JNK isoforms derive from three genes: JNK1 (MAPK8), JNK2 (MAPK9), and JNK3 (MAPK10). Alternative splicing generates 10+ variants categorized by molecular weight (46 kDa and 55 kDa forms) and C-terminal domain composition [1] [4]. While JNK1 and JNK2 exhibit ubiquitous tissue expression, JNK3 demonstrates CNS-restricted distribution, primarily localizing to neurons with minimal detection in cardiac tissue and testes [3] [8].

Structurally, all isoforms share a conserved Thr-Pro-Tyr (TPY) activation motif requiring dual phosphorylation by upstream kinases MKK4/MKK7. However, JNK3 possesses an extended N-terminal domain (48–57 kDa vs. 46–55 kDa for JNK1/2) that influences substrate docking specificity [4] [9]. Functional divergence is evident:

  • JNK1 drives insulin resistance and inflammatory cytokine production [1] [7]
  • JNK2 suppresses pancreatic cancer growth but promotes survival in hematological malignancies [10]
  • JNK3 exacerbates neuronal apoptosis during oxidative stress but is dispensable for development [5] [8]

Table 1: JNK Isoform Characteristics

IsoformGeneMolecular WeightTissue DistributionKey Functions
JNK1MAPK846 kDa / 55 kDaUbiquitousInsulin resistance, inflammation
JNK2MAPK946 kDa / 55 kDaUbiquitousTumor suppression in solid cancers
JNK3MAPK1048 kDa / 57 kDaNeurons, heart, testesNeurodegeneration, stress response

Role of JNK in Cellular Stress Responses and Apoptosis

JNK activation occurs through a tiered kinase cascade: MAP3Ks (e.g., ASK1, MLKs) phosphorylate MKK4/7, which subsequently dually phosphorylate JNK’s TPY motif [4]. Scaffold proteins (JIP1-3, POSH) spatially organize these components, enabling signal amplification and context-specific responses [4] [8]. Under oxidative stress, ASK1 activates JNK via thioredoxin dissociation, while inflammatory cytokines (TNF-α, IL-1β) engage JNK through TRAF2/TAK1 complexes [4].

JNK signaling exhibits a biphasic influence on cell fate:

  • Pro-survival: Transient JNK activation promotes autophagy via Bcl-2 phosphorylation and upregulates antioxidant genes (e.g., HO-1) during nutrient deprivation [3] [14]
  • Pro-apoptotic: Sustained JNK activation phosphorylates Bim/Bmf, inducing Bax/Bak oligomerization and mitochondrial outer membrane permeabilization [4] [8]. In neurons, JNK3 directly phosphorylates tau and APP, accelerating neurofibrillary tangle formation [5] [8]

Table 2: JNK Substrates and Functional Consequences

Substrate CategoryRepresentative TargetsBiological Outcome
Transcription Factorsc-Jun, ATF2, p53AP-1-mediated inflammation; p53-dependent apoptosis
Apoptosis RegulatorsBcl-2, Bim, BmfMitochondrial permeabilization; caspase activation
Cytoskeletal ProteinsTau, DCXNeurofibrillary tangle formation; synaptic dysfunction

Pathophysiological Implications of JNK Dysregulation

Cancer Pathogenesis: JNK isoforms exert context-dependent oncogenic or tumor-suppressive functions. In pancreatic adenocarcinoma, JNK1 silencing reduces proliferation, whereas JNK2 knockdown enhances invasion and xenograft growth [10]. JNK activity within the tumor microenvironment (TME) upregulates PD-L1 expression in bladder cancer and glioblastoma, facilitating immune evasion [3]. Hypoxia-induced JNK activation in colorectal cancer promotes chemotherapy resistance through autophagy upregulation and stemness maintenance [3] [14].

Neurodegeneration: JNK3 hyperactivation is a hallmark of Alzheimer’s disease (AD) pathology. Post-mortem AD brains show elevated phospho-JNK3 co-localized with Aβ plaques. Mechanistically, JNK3 phosphorylates APP at Thr668, increasing amyloidogenic β-secretase processing, and directly hyperphosphorylates tau at AD-relevant epitopes (e.g., Ser422) [5] [8]. JNK3 knockout mice exhibit resistance to kainate-induced neuronal apoptosis and ischemia-reperfusion injury [5] [8].

Metabolic and Inflammatory Disorders: Adipose tissue JNK1 activation induces insulin receptor substrate 1 (IRS-1) phosphorylation at Ser307, disrupting insulin signaling and promoting type 2 diabetes [7]. Hepatic JNK1/2 drive NAFLD progression via TNF-α-mediated steatosis and fibrosis [7].

Table 3: JNK Dysregulation in Human Diseases

Disease CategoryKey MechanismsIsoform Involvement
Pancreatic CancerJNK1 promotes proliferation; JNK2 suppresses invasionJNK1 (pro-tumor); JNK2 (anti-tumor)
Alzheimer’s DiseaseAPP/Tau phosphorylation; Aβ productionPrimarily JNK3
Insulin ResistanceIRS-1 phosphorylation; inflammationPrimarily JNK1
Rheumatoid ArthritisMatrix metalloproteinase production; Th17 differentiationJNK1/JNK2

Rationale for Developing Covalent JNK Inhibitors

Traditional ATP-competitive JNK inhibitors (e.g., SP600125) suffer from limited isoform selectivity and off-target effects due to conserved kinase domains. JNK1/2 share 98% ATP-binding site homology, differing only at residues Met77/Leu77 and Ile106/Leu106 [9]. Covalent inhibitors overcome this by targeting a non-conserved cysteine residue (Cys116) present in all JNK isoforms [6] [9].

JNK-IN-7 (HY-15617) exploits this strategy:

  • Mechanism: Forms a covalent bond with Cys116 via an electrophilic acrylamide group, confirmed by LC-MS and co-crystallography [6] [9]
  • Potency: IC₅₀ values of 0.7 nM (JNK3), 1.5 nM (JNK1), and 2.0 nM (JNK2) in enzymatic assays [2] [6]
  • Selectivity: 100-fold selectivity over ERK/p38 MAPKs; minimal inhibition of 400+ kinases except IRAK1 (IC₅₀=14.1 nM) [6] [9]

Covalent inhibition offers pharmacological advantages:

  • Sustained target engagement despite ATP competition
  • Lower dosing requirements due to irreversible binding
  • Enhanced selectivity through precise cysteine targeting [6] [9]

Table 4: JNK Inhibitor Modalities

ParameterReversible ATP-CompetitiveCovalent (JNK-IN-7)
Target SpecificityLow (JNK1/2/3 similar ATP sites)High (exploits Cys116)
Cellular IC₅₀~100–500 nM (c-Jun phosphorylation)130–244 nM (A375/HeLa cells)
Selectivity ChallengesOff-target kinase inhibitionIRAK1, YSK4 inhibition
Pharmacodynamic ProfileTransient target suppressionSustained inhibition post-dosing

Structural studies reveal that JNK-IN-7’s pyrazolopyrimidine core occupies the hydrophobic pocket adjacent to Cys116, forming hydrogen bonds with Met111 and Lys55 [6] [9]. This binding mode stabilizes the activation loop in a conformation that sterically hinders substrate docking, explaining its efficacy in suppressing c-Jun phosphorylation in tumor cells even at submicromolar concentrations [2] [6].

Properties

Product Name

Jnk-IN-7

IUPAC Name

3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-N-[4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide

Molecular Formula

C28H27N7O2

Molecular Weight

493.6 g/mol

InChI

InChI=1S/C28H27N7O2/c1-35(2)17-5-9-26(36)31-24-8-3-6-20(18-24)27(37)32-22-10-12-23(13-11-22)33-28-30-16-14-25(34-28)21-7-4-15-29-19-21/h3-16,18-19H,17H2,1-2H3,(H,31,36)(H,32,37)(H,30,33,34)/b9-5+

InChI Key

RADRIIWGHYFWPP-WEVVVXLNSA-N

SMILES

CN(C)CC=CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CN=CC=C4

Solubility

Soluble in DMSO

Synonyms

JNK-IN-7; JNK inhibitor;JNKIN7; JNK IN 7; JNK-IN-7.

Canonical SMILES

CN(C)CC=CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CN=CC=C4

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CN=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.